

Application Notes and Protocols for Studying Hippo Pathway Dysregulation with AF-2112

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Compound of Interest

Compound Name: AF-2112

Cat. No.: B12380978

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Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is implicated in the development and progression of various cancers, where it often leads to uncontrolled cell proliferation and inhibition of apoptosis. The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD (TEA Domain) transcription factors to drive the expression of genes that promote cell growth and proliferation, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61).[3]

AF-2112 is a novel small molecule inhibitor derived from flufenamic acid that targets the interaction between YAP/TAZ and TEAD.[2] By binding to the central pocket of TEAD, **AF-2112** allosterically inhibits the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream target genes.[2][4] This makes **AF-2112** a valuable tool for studying the consequences of Hippo pathway dysregulation and for exploring potential therapeutic strategies aimed at inhibiting YAP/TAZ-TEAD-driven oncogenesis.

These application notes provide a comprehensive guide for utilizing **AF-2112** to investigate the Hippo pathway in cancer cell lines, with a focus on the triple-negative breast cancer cell line

MDA-MB-231, in which the Hippo pathway is known to be dysregulated.

Key Applications

- **Inhibition of YAP/TAZ Target Gene Expression:** **AF-2112** can be used to demonstrate the dose-dependent suppression of YAP/TAZ target genes, such as CTGF, CYR61, AXL, and NF2.
- **Modulation of YAP/TAZ-Mediated Cellular Processes:** Researchers can employ **AF-2112** to study the role of the YAP/TAZ-TEAD complex in cell proliferation, migration, and invasion.
- **Investigation of YAP/TAZ Subcellular Localization:** While **AF-2112** primarily acts by disrupting the YAP/TAZ-TEAD interaction, its downstream effects may indirectly influence YAP/TAZ localization.
- **High-Throughput Screening:** The principles outlined here can be adapted for high-throughput screening assays to identify novel inhibitors of the Hippo pathway.

Data Presentation

The following tables summarize representative quantitative data for TEAD inhibitors, demonstrating the typical potency and effects that can be expected when using compounds like **AF-2112**.

Table 1: Inhibitory Activity of Representative TEAD Inhibitors on YAP/TAZ-TEAD Transcriptional Activity

Compound	Assay Type	Cell Line	IC50	Reference
JM7	8XGTIIC-Luciferase Reporter	HEK293	972 nM	[5][6]
SWTX-143	8xGTIIC-Luciferase Reporter	HEK293	12 nM	[7]
Compound 14	TEAD Reporter Gene Assay	NCI-H226	14 nM	[8]
Compound 22	TEAD Reporter Gene Assay	NCI-H226	17 nM	[8]
mCMY020	TEAD-LUC Reporter Assay	MCF-7	162.1 nM	

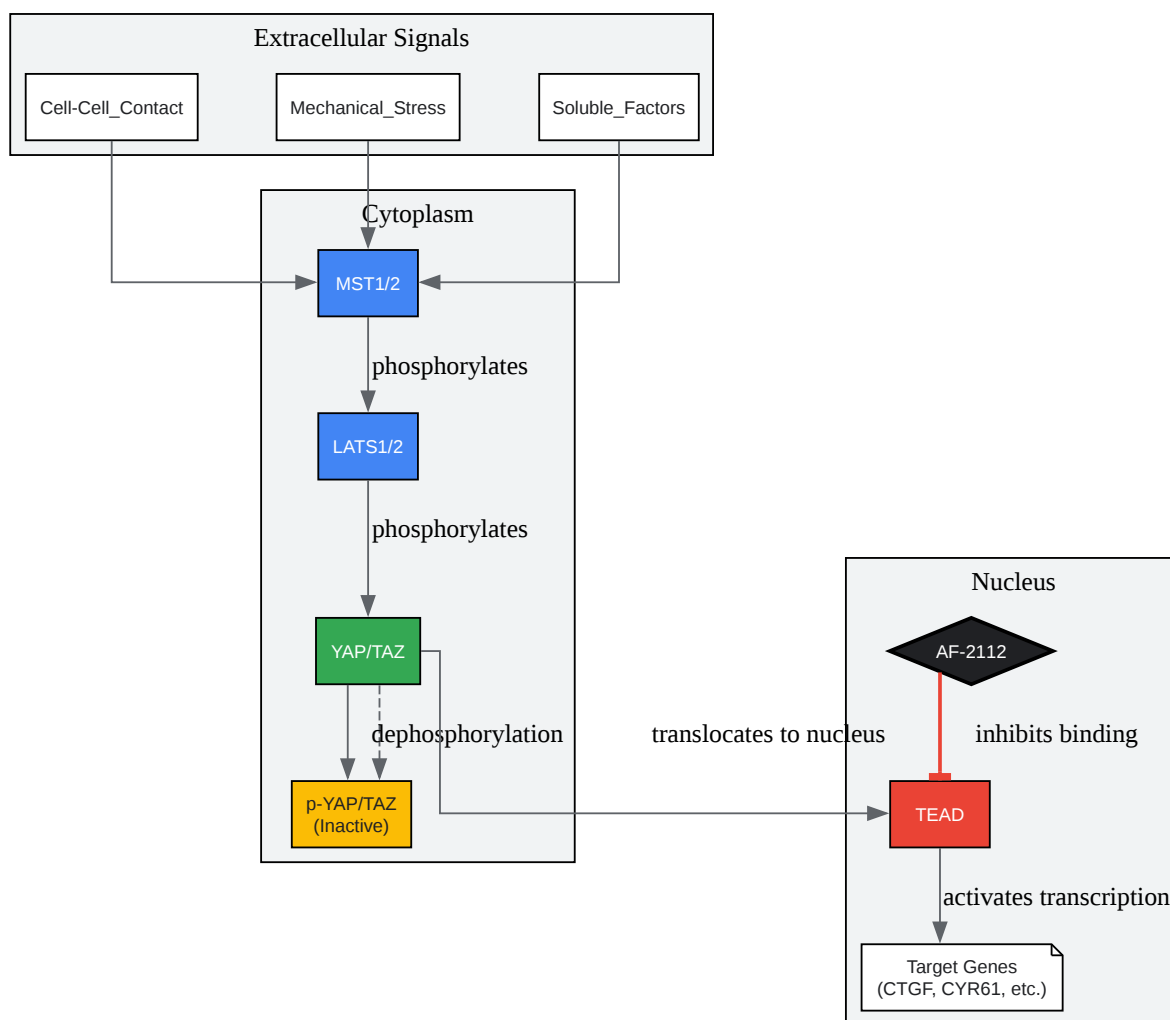
Table 2: Anti-proliferative Activity of Representative TEAD Inhibitors

Compound	Cell Line	Assay Type	IC50	Reference
Compound 14	NCI-H226 (NF2-deficient)	Cell Proliferation Assay	16 nM	[8]
Compound 22	NCI-H226 (NF2-deficient)	Cell Proliferation Assay	24 nM	[8]
Andrographolide	MDA-MB-231	CCK-8 Proliferation Assay	77.87 μ M	[9]

Table 3: Effect of a Representative TEAD Inhibitor (LM-41, similar to **AF-2112**) on MDA-MB-231 Cell Migration

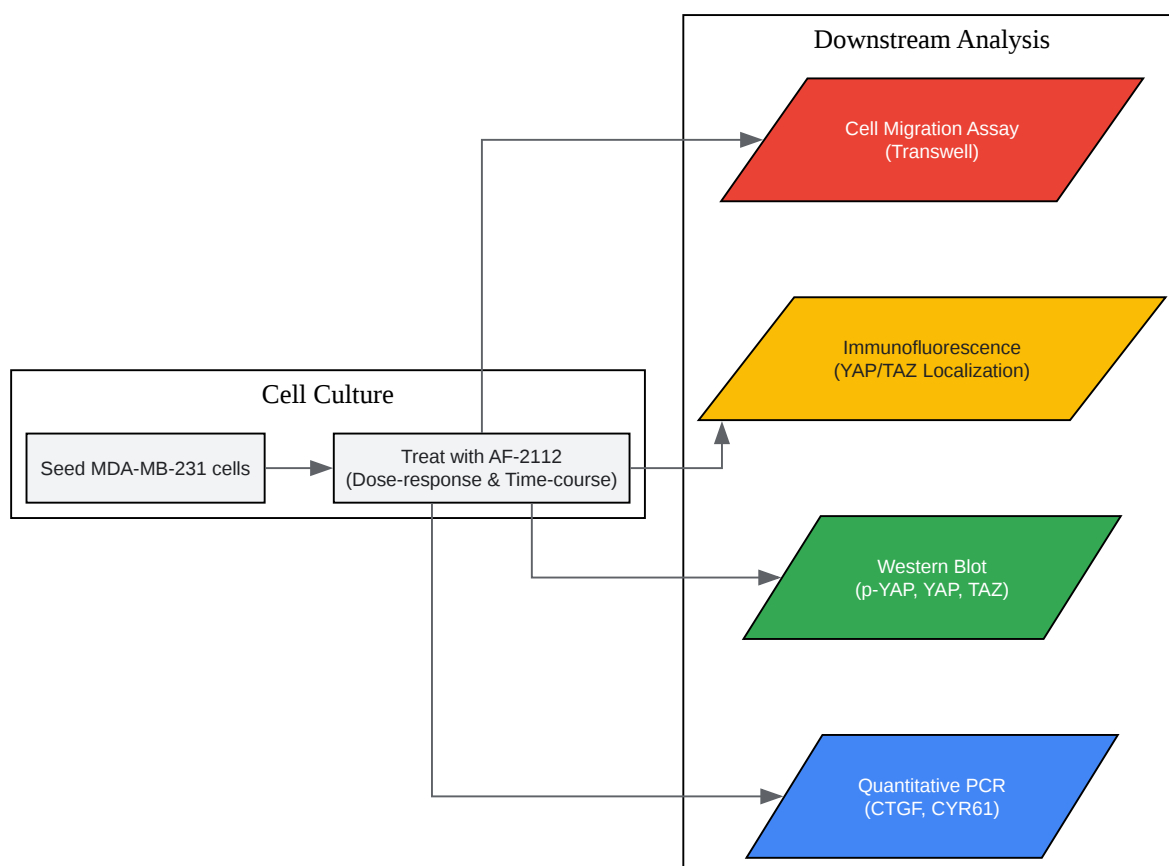
Treatment	Concentration	% Migration Reduction (relative to control)	Reference
LM-41	10 μ M	Strongest reduction observed in the study	[2]
AF-2112	10 μ M	Moderate reduction	[2]

Mandatory Visualizations



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Caption: The Hippo Signaling Pathway and the Mechanism of Action of **AF-2112**.



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Caption: General Experimental Workflow for Studying **AF-2112** Effects.

Experimental Protocols

Cell Culture of MDA-MB-231 Cells

Materials:

- MDA-MB-231 cells (ATCC® HTB-26™)

- DMEM High Glucose (H-21) Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen-Strep)
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks, plates, and other sterile consumables

Protocol:

- Culture MDA-MB-231 cells in DMEM High Glucose medium supplemented with 10% FBS and 1% Pen-Strep.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- For passaging, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cells.
- Resuspend the cell pellet in fresh medium and seed into new culture vessels at a subculture ratio of 1:3 to 1:6.
- Change the medium every 2-3 days.

Quantitative Real-Time PCR (qPCR) for YAP/TAZ Target Gene Expression

Materials:

- MDA-MB-231 cells
- **AF-2112** (dissolved in DMSO)
- 6-well plates

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
- SYBR Green qPCR Master Mix
- qPCR primers for target genes (CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

Protocol:

- Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **AF-2112** (e.g., 0.1, 1, 10, 25, 50 μ M) or DMSO as a vehicle control for 24-48 hours.
- Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qPCR using SYBR Green Master Mix and primers for the target genes and the housekeeping gene.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression.

Western Blot for YAP/TAZ Phosphorylation

Materials:

- MDA-MB-231 cells
- **AF-2112**
- RIPA Lysis and Extraction Buffer

- Protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-TAZ, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Seed and treat MDA-MB-231 cells with **AF-2112** as described for qPCR.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Immunofluorescence for YAP/TAZ Nuclear Localization

Materials:

- MDA-MB-231 cells
- **AF-2112**
- Glass coverslips
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking solution (e.g., 1% BSA in PBS)
- Primary antibodies: anti-YAP or anti-TAZ
- Alexa Fluor-conjugated secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium
- Fluorescence microscope

Protocol:

- Seed MDA-MB-231 cells on glass coverslips in a 24-well plate.
- Treat the cells with **AF-2112** as desired.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

- Block the cells with blocking solution for 30 minutes.
- Incubate with primary antibody for 1 hour at room temperature.
- Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
- Counterstain the nuclei with DAPI for 5 minutes.
- Mount the coverslips on microscope slides with mounting medium.
- Visualize and capture images using a fluorescence microscope.

Luciferase Reporter Assay for TEAD Activity

Materials:

- HEK293T or other suitable cell line
- TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
- Constitutive Renilla luciferase plasmid (for normalization)
- YAP/TAZ expression plasmids (optional, for overexpression studies)
- Transfection reagent
- **AF-2112**
- Dual-Luciferase Reporter Assay System
- Luminometer

Protocol:

- Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. If desired, co-transfect with YAP or TAZ expression plasmids.

- After 24 hours, treat the cells with a range of **AF-2112** concentrations.
- After the desired treatment period (e.g., 24 hours), lyse the cells.
- Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

AF-2112 serves as a potent and specific tool for interrogating the function of the YAP/TAZ-TEAD transcriptional complex in the context of Hippo pathway dysregulation. The protocols and data presented here provide a robust framework for researchers to design and execute experiments aimed at understanding the role of this critical signaling nexus in cancer biology and to evaluate the therapeutic potential of targeting the Hippo pathway.

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